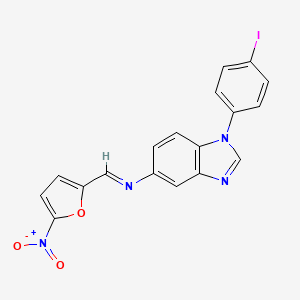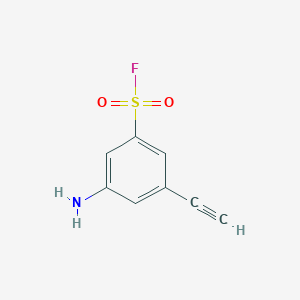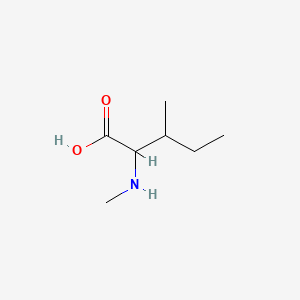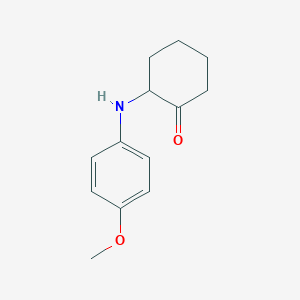![molecular formula C19H15ClN2O B11941893 N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is a chemical compound with the molecular formula C19H15ClN2O and a molecular weight of 322.797 g/mol . This compound is known for its unique structure, which includes a naphthyl group and a chlorobenzylidenehydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE typically involves the condensation of 2-(1-naphthyl)acetic acid with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-NAPHTHYL)ACETIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE: Similar structure but with an additional chlorine atom.
(NAPHTHALEN-1-YLOXY)-ACETIC ACID BENZYLIDENEHYDRAZIDE: Contains a naphthalen-1-yloxy group instead of a naphthyl group.
Uniqueness
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is unique due to its specific combination of a naphthyl group and a chlorobenzylidenehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H15ClN2O |
|---|---|
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15ClN2O/c20-18-11-4-2-7-16(18)13-21-22-19(23)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11,13H,12H2,(H,22,23)/b21-13+ |
Clave InChI |
KRBIEXAMLQXTSI-FYJGNVAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)








![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
